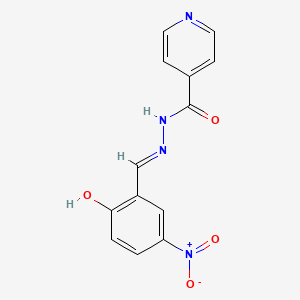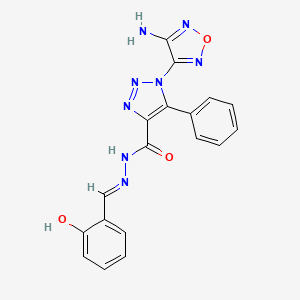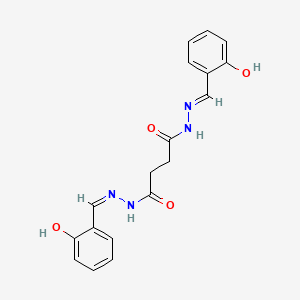![molecular formula C18H18IN3O4 B3723258 3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide](/img/structure/B3723258.png)
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Vue d'ensemble
Description
3-{N’-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinecarbonyl group linked to a 2,4-dihydroxyphenyl moiety and a 4-iodophenyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide typically involves the condensation of 2,4-dihydroxyacetophenone with hydrazinecarboxamide, followed by the reaction with 4-iodoaniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions may target the hydrazinecarbonyl group, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under conditions such as heating or the presence of a catalyst.
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include those related to oxidative stress or signal transduction, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{N’-[(1E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N,N-diethylbenzene-1-sulfonamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
Uniqueness
What sets 3-{N’-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazinecarbonyl and 4-iodophenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
N'-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-N-(4-iodophenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O4/c1-11(15-7-6-14(23)10-16(15)24)21-22-18(26)9-8-17(25)20-13-4-2-12(19)3-5-13/h2-7,10,23-24H,8-9H2,1H3,(H,20,25)(H,22,26)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDYRFMMQABPSX-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NC1=CC=C(C=C1)I)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)NC1=CC=C(C=C1)I)/C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3723196.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3723197.png)
![N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3723208.png)
![N'-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-N-(2-methylphenyl)butanediamide](/img/structure/B3723214.png)
![4-bromo-N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B3723236.png)
![4-bromo-N-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]benzamide](/img/structure/B3723237.png)
![4-bromo-N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B3723244.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide](/img/structure/B3723264.png)

![N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]hexanamide](/img/structure/B3723281.png)

